molecular formula C8H5NO3 B176467 Furo[2,3-c]pyridine-2-carboxylic acid CAS No. 112372-15-3

Furo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B176467
M. Wt: 163.13 g/mol
InChI Key: WMPIDXCJMDIDQY-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 112372-15-3 . It has a molecular weight of 163.13 . The IUPAC name for this compound is furo[2,3-c]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for Furo[2,3-c]pyridine-2-carboxylic acid is 1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Furo[2,3-c]pyridine-2-carboxylic acid are not available, there are studies on related compounds .


Physical And Chemical Properties Analysis

Furo[2,3-c]pyridine-2-carboxylic acid is a solid at room temperature . It has a boiling point of 353°C at 760 mmHg and a melting point of >320°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Furo[2,3-c]pyridine and its derivatives are synthesized through various methods. For example, ethyl 3-hydroxyisonicotinate is alkylated and cyclized to produce different furo[2,3-c]pyridine derivatives. These derivatives include ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and its methyl derivatives, showcasing the versatility in synthesis methods (Morita & Shiotani, 1986).
  • Similarly, various synthetic routes have been explored to synthesize furo[2,3-b]pyridine, using starting materials like ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate and 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid (McFarland et al., 1971).

Potential Applications in Antimicrobial and Anticancer Research

  • A study synthesized various derivatives of furo[3,2-c]pyridine and evaluated their antimicrobial activity against bacteria like Xanthomonas sp., Erwinia amylovora, and fungi such as Pyrenophora avenae, Fusarium graminearum. This indicates potential applications in developing antimicrobial agents (Hrasna, Ürgeová, & Krutošíková, 2012).
  • Novel furo[2,3-b]pyridine-2-carboxamide derivatives showed significant anticancer activity against human cancer cell lines, suggesting their potential in cancer research and therapy (Santhosh Kumar et al., 2018).

Chemical Reactivity and Synthesis of Derivatives

  • The chemical reactivity of 2,3-substituted furo[2,3-b]pyridines has been explored, leading to the development of methods for functionalization. This exploration includes amination, borylation, and radical C-H arylation processes, expanding the scope of derivatives that can be synthesized from the furo[2,3-c]pyridine framework (Fumagalli & da Silva Emery, 2016).

Combinatorial Chemistry and Library Synthesis

  • A library of fused pyridine-4-carboxylic acids, including derivatives like furo[2,3-b]pyridines, was generated through a Combes-type reaction. This demonstrates the compound's use in combinatorial chemistry for synthesizing diverse chemical libraries (Volochnyuk et al., 2010).

Safety And Hazards

Furo[2,3-c]pyridine-2-carboxylic acid is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

furo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPIDXCJMDIDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549937
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-2-carboxylic acid

CAS RN

112372-15-3
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[2,3-c]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Balo, A Sapi, A Kiss, E Raimbaud, J Paysant… - Monatshefte für Chemie …, 2022 - Springer
Bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs are frequently used as ATP-mimetic kinase inhibitors. Althought the thieno[2,3-c]pyridine scaffold …
Number of citations: 1 link.springer.com
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
AM Giannetti, X Zheng, NJ Skelton… - Journal of medicinal …, 2014 - ACS Publications
Potent, trans-2-(pyridin-3-yl)cyclopropanecarboxamide-containing inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme were identified using fragment-…
Number of citations: 39 pubs.acs.org

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